bis(propan-2-yl) [(4-bromophenyl)(phenylamino)methyl]phosphonate
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Overview
Description
Bis(propan-2-yl) [(4-bromophenyl)(phenylamino)methyl]phosphonate: is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a [(4-bromophenyl)(phenylamino)methyl] moiety
Mechanism of Action
Target of Action
Diisopropyl ((4-bromophenyl)(phenylamino)methyl)phosphonate primarily targets nonstructural protein 14 (nsp14) of the SARS-CoV-2 virus. This protein plays a crucial role in the virus’s replication and transcription processes. By inhibiting nsp14, diisopropyl ((4-bromophenyl)(phenylamino)methyl)phosphonate can potentially disrupt the viral life cycle and reduce the virus’s ability to proliferate .
Mode of Action
Diisopropyl ((4-bromophenyl)(phenylamino)methyl)phosphonate interacts with nsp14 by binding to its active site. This binding inhibits the protein’s methyltransferase activity, which is essential for the capping of viral mRNA. Without proper capping, the viral mRNA is more susceptible to degradation and less efficient in translation, thereby hindering the virus’s ability to produce proteins necessary for its replication .
Biochemical Pathways
The inhibition of nsp14 by diisopropyl ((4-bromophenyl)(phenylamino)methyl)phosphonate affects several downstream biochemical pathways. Primarily, it disrupts the viral RNA synthesis pathway, leading to a decrease in viral RNA replication. This disruption also affects the protein synthesis pathway, as the uncapped viral mRNA is less stable and less likely to be translated into functional viral proteins .
Pharmacokinetics
The pharmacokinetics of diisopropyl ((4-bromophenyl)(phenylamino)methyl)phosphonate involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed into the bloodstream and distributed to various tissues, including the lungs, where SARS-CoV-2 primarily infects. It undergoes metabolic processing in the liver, where it is converted into active metabolites. These metabolites are then excreted primarily through the kidneys. The bioavailability of diisopropyl ((4-bromophenyl)(phenylamino)methyl)phosphonate is influenced by its lipophilicity, which facilitates its passage through cell membranes .
Result of Action
The molecular and cellular effects of diisopropyl ((4-bromophenyl)(phenylamino)methyl)phosphonate’s action include a significant reduction in viral replication and protein synthesis. This leads to a decrease in viral load within the host, potentially alleviating symptoms and reducing the severity of the infection. The compound’s action also triggers an immune response, as the reduced viral load allows the host’s immune system to more effectively target and eliminate the virus .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of diisopropyl ((4-bromophenyl)(phenylamino)methyl)phosphonate The compound is most stable at physiological pH and body temperature. Additionally, the presence of other medications or compounds can affect its absorption and metabolism, potentially altering its efficacy .
: Source
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(propan-2-yl) [(4-bromophenyl)(phenylamino)methyl]phosphonate typically involves the reaction of [(4-bromophenyl)(phenylamino)methyl]phosphonic dichloride with isopropanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
[(4-bromophenyl)(phenylamino)methyl]phosphonic dichloride+2isopropanol→bis(propan-2-yl) [(4-bromophenyl)(phenylamino)methyl]phosphonate+2HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(propan-2-yl) [(4-bromophenyl)(phenylamino)methyl]phosphonate can undergo oxidation reactions, particularly at the phosphonate group, leading to the formation of phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the development of probes for studying biological processes.
Industry:
Materials Science: Utilized in the synthesis of advanced materials with specific properties, such as flame retardants and plasticizers.
Comparison with Similar Compounds
- Bis(propan-2-yl) [(4-chlorophenyl)(phenylamino)methyl]phosphonate
- Bis(propan-2-yl) [(4-fluorophenyl)(phenylamino)methyl]phosphonate
- Bis(propan-2-yl) [(4-methylphenyl)(phenylamino)methyl]phosphonate
Uniqueness:
- Bromine Substitution: The presence of a bromine atom in the 4-bromophenyl group imparts unique reactivity, particularly in substitution reactions.
- Phosphonate Group: The phosphonate group provides versatility in coordination chemistry and catalysis.
These features distinguish bis(propan-2-yl) [(4-bromophenyl)(phenylamino)methyl]phosphonate from its analogs, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
N-[(4-bromophenyl)-di(propan-2-yloxy)phosphorylmethyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BrNO3P/c1-14(2)23-25(22,24-15(3)4)19(16-10-12-17(20)13-11-16)21-18-8-6-5-7-9-18/h5-15,19,21H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNBPKCZFUMXHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC=C(C=C1)Br)NC2=CC=CC=C2)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BrNO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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